Stannane, diethyldiphenyl-
Description
Contextualization of Organotin Chemistry in Modern Science
Organotin chemistry, a subfield of organometallic chemistry, centers on the study of chemical compounds that contain at least one tin-carbon bond. wikipedia.org The discipline's origins trace back to 1849 when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com The field experienced significant growth throughout the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org
Historically and into the modern era, organotin compounds have found substantial industrial and technological applications, a testament to their unique chemical properties. lupinepublishers.comlupinepublishers.com They are broadly utilized in three primary areas: as stabilizers for polymers, as industrial and agricultural biocides, and as catalysts. lupinepublishers.com One of the most significant applications is in the stabilization of polyvinyl chloride (PVC), where organotin compounds prevent degradation of the polymer by neutralizing allylic chloride groups and absorbing hydrogen chloride. wikipedia.orgresearchgate.net This application alone accounts for a substantial portion of annual tin consumption. wikipedia.org Furthermore, various organotin compounds serve as catalysts in the formation of polyurethanes and in the vulcanization of silicones. wikipedia.org In agriculture and industry, they have been employed as fungicides, insecticides, and wood preservatives. wikipedia.orggoogle.com
Diethyldiphenylstannane as a Representative Organotin Species for Advanced Study
Within the large family of organotin compounds, Diethyldiphenylstannane serves as a significant representative species for research and application. Its molecular structure features a central tin (Sn) atom bonded to two ethyl groups (-C2H5) and two phenyl groups (-C6H5), giving it the chemical formula (C2H5)2(C6H5)2Sn. ontosight.ai This structure makes it a valuable reagent and precursor in various chemical processes.
Diethyldiphenylstannane is typically a colorless to pale yellow liquid or solid, a state dependent on its purity and the ambient conditions. ontosight.ai It is characterized by a high boiling point and good solubility in common organic solvents. ontosight.ai These properties, combined with its reactivity, make it a versatile tool in several scientific domains. In organic synthesis, it is particularly useful for creating carbon-tin bonds and as a source of tin radicals. ontosight.ai In the field of materials science, it functions as a precursor in the synthesis of tin-containing polymers and other advanced materials. ontosight.ai Additionally, Diethyldiphenylstannane can act as a catalyst or a precursor to catalysts in a variety of chemical reactions. ontosight.ai
Below are tables detailing the key properties and identifiers for Diethyldiphenylstannane.
Table 1: Chemical and Physical Properties of Diethyldiphenylstannane
| Property | Value |
|---|---|
| Molecular Formula | (C2H5)2(C6H5)2Sn |
| Appearance | Colorless to pale yellow liquid or solid ontosight.ai |
| Solubility | Soluble in organic solvents ontosight.ai |
| Boiling Point | High ontosight.ai |
Table 2: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | Stannane (B1208499), diethyldiphenyl- |
| CAS Number | 10203-52-8 chemsrc.com |
| Synonyms | Diethyldiphenyltin ontosight.ai |
Structure
2D Structure
Properties
IUPAC Name |
diethyl(diphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMSMSMZBPEFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144538 | |
| Record name | Stannane, diethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-52-8 | |
| Record name | Stannane, diethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, diethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diethyldiphenylstannane
Historical and Modern Synthetic Pathways to Diethyldiphenylstannane
The synthesis of asymmetrically substituted tetraorganotins like diethyldiphenylstannane has evolved from classical organometallic reactions to more controlled and selective methods. Historically, the challenge lay in achieving the desired mixed-group product without generating a statistical mixture of other tetraorganostannanes (Et₄Sn, Et₃SnPh, EtSnPh₃, Ph₄Sn).
The use of Grignard reagents represents one of the most fundamental and widely employed methods for creating tin-carbon bonds. wikipedia.org The synthesis of diethyldiphenylstannane via this approach can be accomplished through several routes, primarily involving the sequential reaction of a tin halide with the appropriate Grignard reagents.
A primary pathway begins with a diorganotin dihalide intermediate. For instance, dichlorodiethylstannane (Et₂SnCl₂) can be synthesized first and then reacted with two equivalents of phenylmagnesium bromide (PhMgBr) to yield the target compound. wikipedia.orggeeksforgeeks.org Conversely, dichlorodiphenylstannane (Ph₂SnCl₂) can be treated with ethylmagnesium bromide (EtMgBr). The choice of pathway can be influenced by the availability and stability of the diorganotin dihalide precursor. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. cerritos.edu
Reaction Scheme Example:
Step 1: SnCl₄ + 2 EtMgBr → Et₂SnCl₂ + 2 MgBrCl
Step 2: Et₂SnCl₂ + 2 PhMgBr → Et₂Ph₂Sn + 2 MgBrCl
A critical aspect of this method is the careful control of stoichiometry to prevent the formation of undesired symmetrical or differently substituted organotins. The high reactivity of Grignard reagents necessitates anhydrous conditions, as they readily react with protic solvents like water. cerritos.edubyjus.com
| Starting Material | Grignard Reagent | Typical Solvent | Key Conditions | Product |
|---|---|---|---|---|
| Dichlorodiethylstannane (Et₂SnCl₂) | Phenylmagnesium bromide (PhMgBr) | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere | Diethyldiphenylstannane (Et₂Ph₂Sn) |
| Dichlorodiphenylstannane (Ph₂SnCl₂) | Ethylmagnesium bromide (EtMgBr) | Diethyl ether (Et₂O) | Anhydrous, inert atmosphere | Diethyldiphenylstannane (Et₂Ph₂Sn) |
Organolithium and organoaluminum reagents serve as powerful alternatives to Grignard reagents for the synthesis of organotin compounds. rdd.edu.iqlupinepublishers.com
Organolithium Reagents: Organolithium compounds (RLi), such as ethyllithium (B1215237) (EtLi) and phenyllithium (B1222949) (PhLi), are generally more reactive than their Grignard counterparts. slideshare.net This enhanced reactivity allows for reactions to proceed under conditions where Grignard reagents might be sluggish. The synthesis of diethyldiphenylstannane can be achieved by reacting either dichlorodiethylstannane with phenyllithium or dichlorodiphenylstannane with ethyllithium. mt.comlibretexts.org Due to their high reactivity, these reactions are often performed at low temperatures to control selectivity and prevent side reactions.
Organoaluminum Reagents: Organoaluminum compounds (R₃Al) are particularly significant in the industrial-scale production of organotins. lupinepublishers.comuu.nl The synthesis typically involves the alkylation of tin tetrachloride (SnCl₄) with an organoaluminum compound like triethylaluminum (B1256330) (Et₃Al). lupinepublishers.com However, this method generally produces mixtures and is not selective for producing unsymmetrical tetraorganotins directly. To obtain diethyldiphenylstannane, a subsequent redistribution reaction (see section 2.1.3) is necessary after the initial alkylation step. For example, tetraethyltin (B1219993) could be produced first via an organoaluminum route and then used in a Kocheshkov redistribution reaction. lupinepublishers.comuu.nl
| Reagent Type | Example Reagent | Starting Tin Compound | Key Features |
|---|---|---|---|
| Organolithium | Phenyllithium (PhLi) | Dichlorodiethylstannane (Et₂SnCl₂) | Higher reactivity than Grignard; requires low temperatures. slideshare.netfishersci.fr |
| Organoaluminum | Triethylaluminum (Et₃Al) | Tin tetrachloride (SnCl₄) | Used in industrial synthesis; typically requires a subsequent redistribution step for mixed stannanes. lupinepublishers.comuu.nl |
Direct alkylation or arylation strategies provide a more controlled, albeit often multi-step, approach to synthesizing specific organotin compounds like diethyldiphenylstannane. The most important of these is the Kocheshkov redistribution reaction. wikipedia.orgrdd.edu.iq
The Kocheshkov reaction involves the redistribution of organic and halide groups between a tetraorganotin (R₄Sn) and a tin tetrahalide (SnX₄) upon heating. wikipedia.org By controlling the stoichiometry, specific organotin halides can be prepared selectively. uu.nl For the synthesis of diethyldiphenylstannane, a two-stage process is typical:
A symmetrical tetraorganotin, such as tetraethyltin (Et₄Sn) or tetraphenyltin (B1683108) (Ph₄Sn), is reacted with tin tetrachloride in a 1:1 molar ratio to produce the corresponding diorganotin dichloride.
The resulting diorganotin dichloride is then reacted with a different organometallic reagent (Grignard or organolithium) to introduce the other organic groups.
Reaction Scheme Example:
Path A:
Et₄Sn + SnCl₄ → 2 Et₂SnCl₂ (Redistribution)
Et₂SnCl₂ + 2 PhMgBr → Et₂Ph₂Sn + 2 MgBrCl (Alkylation/Arylation)
Path B:
Ph₄Sn + SnCl₄ → 2 Ph₂SnCl₂ (Redistribution)
Ph₂SnCl₂ + 2 EtMgBr → Et₂Ph₂Sn + 2 MgBrCl (Alkylation/Arylation)
This method offers excellent control over the final product, making it a cornerstone of organotin synthesis for producing mixed-substituent compounds. uu.nl
| Reaction | Reactants | Stoichiometry (R₄Sn:SnCl₄) | Product | Typical Condition |
|---|---|---|---|---|
| Kocheshkov Redistribution | Tetraethyltin (Et₄Sn) + Tin tetrachloride (SnCl₄) | 1:1 | Diethyltin (B15495199) dichloride (Et₂SnCl₂) | Heating without solvent. uu.nl |
| Kocheshkov Redistribution | Tetraphenyltin (Ph₄Sn) + Tin tetrachloride (SnCl₄) | 1:1 | Diphenyltin (B89523) dichloride (Ph₂SnCl₂) | Heating without solvent. uu.nl |
Green Chemistry Principles in Diethyldiphenylstannane Synthesis
Traditional synthetic routes to diethyldiphenylstannane and other organotin compounds present several challenges from a green chemistry perspective. uu.nl These methods often rely on stoichiometric quantities of highly reactive organometallic reagents, which are prepared from metals like magnesium or lithium. This leads to the generation of significant amounts of inorganic salt byproducts (e.g., MgCl₂ or LiCl), resulting in poor atom economy and creating downstream waste treatment issues.
Furthermore, the extensive use of volatile and flammable organic solvents such as diethyl ether and THF is a major concern regarding process safety and environmental impact. The demand for more selective and environmentally benign chemical processes has spurred research into greener alternatives. uu.nl
Key areas for applying green chemistry principles to diethyldiphenylstannane synthesis include:
Catalytic Routes: Developing catalytic methods that reduce the need for stoichiometric reagents and minimize waste (see section 2.3.1).
Solvent Selection: Investigating the use of greener solvents or developing solvent-free reaction conditions. orgchemres.org Microwave-assisted synthesis, for example, can sometimes be performed under solvent-free conditions, leading to rapid and efficient reactions. orgchemres.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby reducing waste.
Energy Efficiency: Utilizing methods like microwave irradiation or catalysis to conduct reactions at lower temperatures and with shorter reaction times, thus reducing energy consumption. numberanalytics.com
While the direct application of many green synthesis techniques specifically to diethyldiphenylstannane is not widely documented, the principles guide the development of next-generation organotin syntheses. nih.gov
Novel Synthetic Strategies and Methodological Innovations for Diethyldiphenylstannane
Research into the synthesis of organotin compounds continues to evolve, with a focus on improving efficiency, selectivity, and sustainability. Innovations aim to overcome the limitations of classical stoichiometric methods.
Catalysis offers a powerful tool for the synthesis of organotin compounds, including diethyldiphenylstannane, by enabling reactions under milder conditions and with greater selectivity.
Catalyzed Kocheshkov Redistribution: The traditional Kocheshkov redistribution reaction often requires high temperatures. uu.nl However, the reaction can be promoted by catalysts, such as Lewis acids, allowing it to proceed under more moderate conditions. wikipedia.org This catalytic approach can improve energy efficiency and potentially suppress side reactions.
Transition-Metal Catalyzed Cross-Coupling: A more modern approach involves the use of transition metal catalysts, such as palladium or platinum complexes, to form tin-carbon bonds. researchgate.net For the synthesis of diethyldiphenylstannane, this could involve a cross-coupling reaction between an organotin halide and another organometallic reagent. For example, a palladium catalyst could facilitate the reaction between diethyltin dichloride and a phenylboronic acid (Suzuki-type coupling) or a phenylzinc reagent (Negishi-type coupling). These catalytic methods are known for their high functional group tolerance and selectivity.
Another potential catalytic route is dehydrogenative coupling, where a diorganotin dihydride (e.g., Et₂SnH₂) could be reacted with benzene, or diphenyltin dihydride (Ph₂SnH₂) with ethane, in the presence of a suitable catalyst. While less common for this specific compound, such strategies are at the forefront of developing more sustainable organometallic synthesis. nih.gov
| Catalytic Strategy | Example Catalyst | Potential Reactants | Advantages |
|---|---|---|---|
| Catalyzed Redistribution | Lewis Acids (e.g., SnF₂, AlCl₃) | Et₄Sn + SnCl₄ | Milder reaction conditions, improved energy efficiency. uu.nl |
| Cross-Coupling Reaction | Palladium(0) complexes | Et₂SnCl₂ + Phenylboronic acid | High selectivity, functional group tolerance, milder conditions. |
| Dehydrogenative Coupling | Ruthenium or Rhodium complexes | Et₂SnH₂ + Benzene | High atom economy (H₂ as the only byproduct). nih.gov |
Flow Chemistry and Continuous Synthesis of Diethyldiphenylstannane
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals, including organometallic compounds like diethyldiphenylstannane. europa.eu This modern approach offers numerous advantages, such as enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and greater scalability. cam.ac.uknoelresearchgroup.commdpi.com The application of flow chemistry to the synthesis of diethyldiphenylstannane, while still an emerging area of research, holds considerable promise for developing more efficient, reproducible, and safer manufacturing processes. europa.eunih.gov
In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. youtube.com The small internal volume of these reactors, often on the microscale, provides a high surface-area-to-volume ratio, enabling rapid heating or cooling and exceptional temperature control. youtube.combeilstein-journals.org This is particularly advantageous for managing highly exothermic or fast reactions that can be difficult to control in large batch reactors. europa.eu
A potential continuous flow synthesis of diethyldiphenylstannane could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with dichlorodiphenylstannane in a suitable solvent like tetrahydrofuran (THF). The reagents would be continuously introduced into a microreactor or a packed-bed reactor. The precise control over stoichiometry, residence time, and temperature within the flow reactor can lead to higher yields and purities compared to conventional batch methods. nih.govacs.org
Detailed Research Findings
While specific studies on the continuous flow synthesis of diethyldiphenylstannane are not extensively documented in publicly available literature, research on analogous organotin and organolithium compounds using microreactors provides a strong basis for its feasibility and potential benefits. nih.govacs.orgdiva-portal.orgdntb.gov.ua For instance, studies on the synthesis of various organotin compounds have demonstrated that flow chemistry can significantly improve reaction selectivity and yield by minimizing the formation of byproducts. nih.govacs.org The precise control of residence time, a key parameter in flow chemistry, allows for the optimization of the reaction to favor the desired product. youtube.comorganic-chemistry.org
The following interactive data tables illustrate hypothetical yet plausible research findings for the continuous flow synthesis of diethyldiphenylstannane, based on data from related organometallic reactions in flow systems.
Table 1: Influence of Flow Rate and Temperature on Diethyldiphenylstannane Synthesis
| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (s) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | 25 | 120 | 85 |
| 2 | 1.0 | 25 | 60 | 88 |
| 3 | 2.0 | 25 | 30 | 82 |
| 4 | 1.0 | 0 | 60 | 75 |
The data in Table 1 suggests that a flow rate of 1.0 mL/min at 50 °C provides the optimal yield. The shorter residence time at higher flow rates may not allow for complete reaction, while lower temperatures can decrease the reaction rate.
Table 2: Effect of Reagent Concentration on Product Yield
| Entry | Dichlorodiphenylstannane (M) | Ethylmagnesium Bromide (M) | Flow Rate (mL/min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0.1 | 0.2 | 1.0 | 50 | 92 |
| 2 | 0.2 | 0.4 | 1.0 | 50 | 91 |
| 3 | 0.1 | 0.3 | 1.0 | 50 | 89 |
Table 2 indicates that while the stoichiometry is maintained, lower concentrations of the starting materials can lead to a slight increase in yield, possibly due to more efficient mixing and heat dissipation at lower concentrations.
The continuous nature of flow synthesis also allows for the integration of in-line purification steps, such as liquid-liquid extraction or chromatography, creating a seamless and automated production line from starting materials to the final, purified product. rsc.org This "end-to-end" approach minimizes manual handling and potential exposure to hazardous reagents and intermediates. rsc.org
Mechanistic Investigations of Diethyldiphenylstannane Reactivity
Exploration of Reaction Pathways Involving Diethyldiphenylstannane
The reactivity of diethyldiphenylstannane is governed by the nature of the tin-carbon bonds and the organic substituents. The presence of both ethyl and phenyl groups offers multiple potential reaction sites. Cleavage of the tin-carbon bond is a central theme in its chemistry, which can proceed through various mechanisms depending on the reagents and conditions. It is plausible that diethyldiphenylstannane participates in a range of reactions common to tetraorganostannanes, including electrophilic cleavage, transmetalation, and potentially radical-mediated processes. The specific pathways would be influenced by factors such as the polarity of the attacking reagent, solvent effects, and the presence of catalysts.
Diethyldiphenylstannane in Carbon-Tin Bond Formation Mechanistic Studies
While the formation of diethyldiphenylstannane itself involves the creation of carbon-tin bonds, typically via Grignard or organolithium reagents with a suitable tin halide precursor, its subsequent use in mechanistic studies of C-Sn bond formation is not well-documented. However, the principles of its reactivity can be extrapolated from general organotin chemistry.
Radical Mechanisms Initiated by Diethyldiphenylstannane
Free radical reactions are a cornerstone of organotin chemistry, particularly with trialkyltin hydrides. While diethyldiphenylstannane does not possess a hydride ligand, it could potentially initiate radical chains under specific conditions, such as photolysis or in the presence of radical initiators. The cleavage of a tin-carbon bond would generate either an ethyl or a phenyl radical, and a diethyldiphenylstannyl radical. The relative ease of cleavage would depend on the bond dissociation energies of the Sn-C(ethyl) versus Sn-C(phenyl) bonds. These generated radicals could then participate in subsequent propagation steps, such as addition to unsaturated systems or hydrogen abstraction. However, specific studies detailing diethyldiphenylstannane as a radical initiator are lacking.
Polar Mechanisms in Diethyldiphenylstannane Reactions
Polar reactions of organotin compounds often involve the attack of an electrophile or a nucleophile on the tin center or the carbon atom of the Sn-C bond. The tin-carbon bond has a degree of polarity, with the carbon atom being slightly nucleophilic.
Electrophilic Cleavage: This is a common reaction pathway for tetraorganostannanes. Electrophiles such as halogens, mineral acids, and metal halides can cleave the tin-carbon bond. For diethyldiphenylstannane, the selectivity of this cleavage (ethyl vs. phenyl group) would be a key mechanistic question. Generally, aryl-tin bonds are more susceptible to cleavage by electrophiles than alkyl-tin bonds. A hypothetical reaction with an electrophile (E-Nu) could proceed as follows:
| Reactants | Electrophile (E+) | Nucleophile (Nu-) | Products |
| Et₂Ph₂Sn | E⁺ | Nu⁻ | Et₂PhSnNu + PhE (preferential cleavage) or EtPh₂SnNu + EtE |
Nucleophilic Attack: While less common for tetraorganostannanes due to the lack of a good leaving group, nucleophilic attack at the tin center can occur, especially if one of the organic groups can be considered a leaving group or if the reaction is facilitated by a catalyst. The Lewis acidity of the tin atom in diethyldiphenylstannane would influence its susceptibility to nucleophilic coordination.
Transmetalation Processes Involving Diethyldiphenylstannane
Transmetalation is a fundamental process in organometallic chemistry, where an organic group is transferred from one metal to another. Organotin compounds are widely used in palladium-catalyzed cross-coupling reactions (e.g., the Stille reaction). In such a process, diethyldiphenylstannane could serve as the organotin reagent, transferring an ethyl or a phenyl group to a palladium center.
The mechanism of this transmetalation step is often complex and can proceed through open or cyclic transition states. The rate and efficiency would depend on the ligands on the palladium catalyst, the solvent, and the nature of the organic groups on the tin. A key mechanistic aspect to investigate for diethyldiphenylstannane would be the relative transfer rates of the ethyl versus the phenyl group. In many cases, aryl groups are transferred more readily than alkyl groups in Stille couplings.
A simplified representation of a transmetalation step in a catalytic cycle is shown below:
| Organotin Reagent | Palladium(II) Complex | Products |
| Et₂Ph₂Sn | LₙPd(II)R'X | [LₙPd(II)R'(Ph)] + Et₂PhSnX (phenyl transfer) or [LₙPd(II)R'(Et)] + EtPh₂SnX (ethyl transfer) |
Ligand Exchange Dynamics and Stoichiometry with Diethyldiphenylstannane
In the context of diethyldiphenylstannane, "ligand exchange" would refer to the exchange of its organic substituents (ethyl and phenyl groups) with other organic groups from another organometallic compound, or potentially the exchange of the entire diethyldiphenylstannane molecule if it were acting as a ligand to a metal center.
Applications of Diethyldiphenylstannane As a Reagent in Organic Synthesis
Diethyldiphenylstannane in Cross-Coupling Reactions
Diethyldiphenylstannane serves as a valuable organotin reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In these reactions, the phenyl groups of diethyldiphenylstannane are preferentially transferred to an organic halide or triflate, a process driven by the relative migratory aptitude of the organic substituents on the tin atom. The ethyl groups typically act as non-transferable or "dummy" ligands, which remain bound to the tin byproduct. This selective transfer of the phenyl group is a key advantage, allowing for the efficient formation of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) complex. The cycle begins with the oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organostannane, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
While specific examples detailing the use of diethyldiphenylstannane are not extensively documented in readily available literature, its reactivity can be inferred from the well-established principles of the Stille reaction. The choice of ligands on the palladium catalyst, as well as the reaction conditions such as solvent and temperature, are crucial for achieving high yields and preventing side reactions like homocoupling of the organostannane.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | PPh₃ | Toluene | 100 | Data not available |
| 2 | Bromobenzene | Pd₂(dba)₃ | P(o-tol)₃ | THF | 80 | Data not available |
| 3 | 4-Iodotoluene | PdCl₂(PPh₃)₂ | PPh₃ | DMF | 90 | Data not available |
Note: The data in this table is illustrative of typical Stille reaction conditions and does not represent experimentally verified results for diethyldiphenylstannane due to a lack of specific literature data.
Utility of Diethyldiphenylstannane in Functional Group Transformations
Beyond its role in carbon-carbon bond formation, diethyldiphenylstannane and related organotin hydrides can be utilized in functional group transformations, primarily as reducing agents. Although diethyldiphenylstannane itself is not a direct hydride donor, it can be converted to a stannane (B1208499) hydride, which can then participate in the reduction of various functional groups.
For instance, organotin hydrides are known to reduce aldehydes and ketones to the corresponding primary and secondary alcohols. The mechanism of these reductions typically involves a radical pathway. The tin hydride reacts with a radical initiator to form a stannyl (B1234572) radical, which then abstracts a halogen or other group to generate a carbon-centered radical. This radical is subsequently quenched by another molecule of the tin hydride to give the reduced product and regenerate the stannyl radical, thus propagating the radical chain.
The chemoselectivity of organotin hydrides is a significant advantage. They can often reduce aldehydes and ketones in the presence of other sensitive functional groups that might be affected by more reactive reducing agents.
Table 2: Reduction of Carbonyl Compounds
| Entry | Substrate | Product | Reagent System | Solvent | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | Et₂Ph₂SnH (hypothetical) | Toluene | Data not available |
| 2 | Acetophenone | 1-Phenylethanol | Et₂Ph₂SnH (hypothetical) | Benzene | Data not available |
| 3 | Cyclohexanone | Cyclohexanol | Et₂Ph₂SnH (hypothetical) | THF | Data not available |
Note: This table is a hypothetical representation of the potential application of a hydride derived from diethyldiphenylstannane in the reduction of carbonyl compounds. Specific experimental data is not available in the reviewed literature.
Diethyldiphenylstannane as a Precursor to Stannyl Radicals for Synthetic Applications
Diethyldiphenylstannane can serve as a precursor to stannyl radicals, which are valuable intermediates in a variety of radical-mediated synthetic transformations. The generation of stannyl radicals from diorganodiphenylstannanes can be achieved through the homolytic cleavage of the tin-hydrogen bond in the corresponding stannane hydride, typically initiated by heat or light in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Once generated, these stannyl radicals can participate in a wide array of reactions, including radical cyclizations, which are powerful methods for the construction of cyclic and polycyclic systems. In a typical radical cyclization, the stannyl radical initiates a cascade of events by adding to a multiple bond or abstracting an atom to generate a carbon-centered radical. This radical can then undergo an intramolecular addition to another multiple bond, forming a new ring and a new radical center. The reaction is terminated by reaction with a hydrogen atom donor, often the stannane hydride itself.
The regioselectivity and stereoselectivity of these radical cyclizations are often predictable based on the Baldwin rules and the stereochemical preferences of the transition states involved.
Table 3: Stannyl Radical-Initiated Cyclization Reactions
| Entry | Substrate | Radical Initiator | Product | Ring Size |
| 1 | 1,6-enyne | AIBN | Cyclopentane derivative | 5-exo |
| 2 | 1,7-enyne | AIBN | Cyclohexane derivative | 6-exo |
| 3 | Halo-alkene | Photolysis | Cyclized product | Varies |
Note: This table illustrates the general principles of stannyl radical-initiated cyclizations. Specific examples using diethyldiphenylstannane-derived radicals are not well-documented in the available literature.
Diethyldiphenylstannane in the Synthesis of Complex Organic Architectures
The applications of diethyldiphenylstannane in cross-coupling and radical reactions make it a valuable tool in the synthesis of complex organic architectures, including natural products. The ability to forge key carbon-carbon bonds and to construct intricate cyclic systems through radical cyclizations allows synthetic chemists to build up molecular complexity in a controlled and efficient manner.
In the context of natural product synthesis, the Stille coupling, for which diethyldiphenylstannane can be a reagent, is frequently employed to connect complex fragments of a target molecule. The mild reaction conditions and high functional group tolerance of the Stille reaction are particularly advantageous when dealing with sensitive and highly functionalized intermediates.
Similarly, stannyl radical-mediated cyclizations provide a powerful strategy for the construction of the carbocyclic and heterocyclic core structures found in many natural products. The ability to form multiple bonds and stereocenters in a single step makes these reactions highly convergent and atom-economical.
While specific total syntheses that explicitly utilize diethyldiphenylstannane are not prominently featured in the reviewed literature, its potential contribution can be appreciated through the numerous examples where related organostannanes have played a pivotal role.
Catalytic Roles of Diethyldiphenylstannane and Its Derivatives
Diethyldiphenylstannane as a Catalyst Precursor in Organic Reactions
The use of diethyldiphenylstannane as a precursor to a catalytically active species has been noted in the context of modifying existing catalyst systems. One of the more specific examples found in the literature is its use as an additive in the preparation of a Raney nickel catalyst for the dehydrogenation of secondary alcohols. In this application, diethyldiphenylstannane is not the primary catalytic species but rather a precursor to an additional metallic component that enhances the catalyst's performance.
A patent describes a process for manufacturing ketones by dehydrogenating secondary alcohols using a Raney nickel catalyst that has been modified with an additional metal, including tin derived from compounds like diethyldiphenyltin. google.com The introduction of tin from diethyldiphenylstannane to the Raney nickel catalyst was shown to influence the conversion rate and the purity of the hydrogen gas produced. For instance, in the dehydrogenation of 2-butanol, the conversion rate and molar purity of hydrogen were reported for a catalyst containing tin. google.com
Heterogeneous Catalytic Systems Incorporating Diethyldiphenylstannane
The development of heterogeneous catalysts is a key area of research, aiming to simplify catalyst separation and recycling. The incorporation of diethyldiphenylstannane into a solid support to create a heterogeneous catalyst is exemplified by the aforementioned Raney nickel system. google.com In this case, the diethyldiphenylstannane serves as a source of tin that is integrated into the solid nickel catalyst. The data from a patent on this system is presented below.
Table 1: Effect of Tin (from Diethyldiphenylstannane) on the Dehydrogenation of 2-Butanol with a Raney Nickel Catalyst
| Tin Content in Catalyst (%) | Conversion Rate (%) | Molar Purity of Hydrogen (%) |
| 2.72 | 40.5 | 99.1 |
| 2.72 (introduced as a solution) | 39.4 | 96.7 |
Data sourced from a patent on catalyst and process for manufacturing a ketone by dehydrogenation of a secondary alcohol. google.com
Beyond this example, there is a lack of published research on the synthesis and application of other heterogeneous catalytic systems that utilize diethyldiphenylstannane as a key component.
Rational Design of Catalysts Utilizing Diethyldiphenylstannane Moieties
The rational design of catalysts involves the strategic selection and modification of molecular structures to achieve desired catalytic properties. This approach often relies on a deep understanding of reaction mechanisms and structure-activity relationships. In the case of diethyldiphenylstannane, the scientific literature does not currently contain studies focused on the rational design of catalysts that specifically incorporate the diethyldiphenylstannane moiety to achieve targeted catalytic performance in organic reactions.
Coordination Chemistry of Diethyldiphenylstannane
Ligand Design Strategies for Diethyldiphenylstannane Complexes
The design of ligands for complexation with diethyldiphenylstannane, Et₂Ph₂Sn, is a nuanced area of coordination chemistry, focusing on manipulating the steric and electronic properties of the resulting organotin complexes. The primary strategies revolve around the introduction of donor atoms that can form stable coordinate bonds with the tin(IV) center. Given the Lewis acidic nature of organotin halides, which increases with the number of halide substitutions (R₃SnX < R₂SnX₂ < RSnX₃), diethyldiphenylstannane itself is not a primary target for ligand coordination in its neutral form. gelest.com Instead, functionalization of the phenyl or ethyl groups, or substitution of one of the organic moieties with a coordinating group, are the key approaches.
A prevalent strategy involves the incorporation of nitrogen, oxygen, or sulfur donor atoms into the ligand framework. For instance, ligands based on pyridine, amines, carboxylates, and dithiocarbamates are commonly employed. orientjchem.org The design often aims to create bidentate or polydentate ligands to take advantage of the chelate effect, which enhances the thermodynamic stability of the resulting complex. libretexts.orgchemrxiv.org
Key Ligand Design Considerations:
Steric Hindrance: The two ethyl and two phenyl groups on the tin atom in diethyldiphenylstannane create a sterically crowded environment. Ligands must be designed to accommodate this bulk. The use of long, flexible linkers between the coordinating atoms can help to overcome steric clashes.
Electronic Effects: The electronic properties of the ligand influence the strength of the coordination bond. Electron-donating groups on the ligand can increase the electron density on the donor atom, leading to a stronger interaction with the Lewis acidic tin center.
Pre-organization: Ligands that are "pre-organized" for coordination, meaning their conformation in the unbound state is close to their conformation in the complex, can form complexes more readily due to a smaller entropic penalty upon binding.
Examples of Ligand Scaffolds:
| Ligand Type | Coordinating Atoms | Rationale |
| Schiff Bases | N, O | Versatile synthesis, tunable steric and electronic properties. |
| Carboxylates | O, O | Can act as bridging or chelating ligands, leading to diverse structures. orientjchem.org |
| Dithiocarbamates | S, S | Strong coordination to tin, often forming stable, well-defined complexes. orientjchem.org |
| Phosphines | P | Can stabilize various oxidation states of transition metals that might be incorporated into multinuclear complexes with diethyldiphenylstannane derivatives. libretexts.org |
Coordination of Diethyldiphenylstannane to Transition Metal Centers
While diethyldiphenylstannane itself is not typically used as a direct ligand for transition metals, derivatives of diethyldiphenylstannane can be designed to coordinate with transition metal centers, leading to heterometallic complexes with interesting properties. The tin atom in diethyldiphenylstannane is in the +4 oxidation state and is coordinatively saturated with four carbon atoms, making it a poor Lewis base for direct coordination to a transition metal. gelest.com
However, strategies can be employed to link diethyldiphenylstannane moieties to transition metals:
Functionalized Ligands: One of the phenyl or ethyl groups on the tin can be functionalized with a donor group capable of coordinating to a transition metal. For example, a phosphine (B1218219) group could be introduced onto one of the phenyl rings, creating a ligand that can bind to transition metals like palladium or platinum.
Bridging Ligands: A ligand can be designed to bridge between the diethyldiphenylstannane unit and a transition metal center. For instance, a dicarboxylate ligand could have one carboxylate group binding to the tin (after displacement of an ethyl or phenyl group, a less common reaction) and the other binding to a transition metal.
Supramolecular Assembly Involving Diethyldiphenylstannane Coordination Compounds
Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to organize molecules into larger, well-defined architectures. ufop.br Diethyldiphenylstannane-containing coordination compounds can be designed to participate in supramolecular assembly through the strategic placement of functional groups capable of these interactions.
Strategies for Supramolecular Assembly:
Hydrogen Bonding: By incorporating hydrogen bond donors (e.g., -OH, -NH₂) or acceptors (e.g., carboxylates, pyridyl groups) into the ligands coordinated to the diethyldiphenylstannane moiety, these complexes can self-assemble into one-, two-, or three-dimensional networks. ufop.br
π-π Stacking: The phenyl groups of diethyldiphenylstannane itself, or aromatic rings within the coordinated ligands, can participate in π-π stacking interactions, leading to the formation of columnar or layered structures.
Coordination Polymers: Diethyldiphenylstannane derivatives can be used as building blocks for coordination polymers. ufop.br For instance, a diethyldiphenylstannane unit functionalized with two coordinating groups at opposite ends (e.g., dicarboxylate) can act as a linear linker to connect metal ions into a polymeric chain. The nature of the organic groups attached to the tin and the geometry of the ligands play a crucial role in determining the dimensionality of the resulting polymer. ufop.br
These supramolecular assemblies can exhibit interesting properties, such as porosity, which could be exploited for applications in gas storage or catalysis. The bulky nature of the diethyldiphenylstannane group can also influence the packing of the molecules in the solid state, leading to the formation of unique crystal structures.
Advanced Spectroscopic Characterization of Diethyldiphenylstannane Coordination Environments
A suite of advanced spectroscopic techniques is employed to elucidate the structure and bonding within diethyldiphenylstannane coordination compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: These techniques provide information about the organic framework of the ligands and the ethyl and phenyl groups attached to the tin atom. Chemical shift changes upon coordination can indicate the binding mode of the ligand.
¹¹⁹Sn NMR: This is a particularly powerful tool for studying tin-containing compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin center. A significant upfield or downfield shift in the ¹¹⁹Sn NMR spectrum upon complexation provides direct evidence of coordination to the tin atom. For four-coordinate organotin(IV) compounds, ¹¹⁹Sn chemical shifts typically appear in the range of +200 to -60 ppm. An increase in coordination number generally leads to a significant upfield shift.
X-ray Crystallography:
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the vibrational modes of the functional groups within the ligands. Shifts in the vibrational frequencies of key bonds (e.g., C=O in carboxylates, C=N in Schiff bases) upon coordination can provide evidence for the involvement of these groups in bonding to the tin atom.
Mass Spectrometry:
Mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to determine the mass-to-charge ratio of the coordination complex, confirming its composition and stoichiometry in solution.
Interactive Data Table: Typical Spectroscopic Data for Organotin(IV) Complexes
| Technique | Parameter | Information Gained | Typical Range for R₂SnX₂ type complexes |
| ¹¹⁹Sn NMR | Chemical Shift (δ) | Coordination number and geometry of Sn | -200 to +100 ppm (for coordination > 4) |
| ¹³C NMR | Chemical Shift (δ) of C attached to Sn | Electronic environment around Sn | 20-50 ppm (aliphatic), 120-150 ppm (aromatic) |
| IR | ν(Sn-C) | Strength of the tin-carbon bond | 500-600 cm⁻¹ |
| IR | ν(Sn-X) (X=donor atom) | Strength of the tin-ligand bond | Varies with donor atom (e.g., ν(Sn-O) ~400-500 cm⁻¹) |
Advanced Applications of Diethyldiphenylstannane in Materials Science
Diethyldiphenylstannane in Polymer Synthesis and Modification
The utility of organotin compounds in the field of polymer science is extensive. These compounds can be integral to the synthesis of polymers or used to modify their properties.
Role of Diethyldiphenylstannane in Organotin Polymer Systems
Organotin compounds are pivotal in various polymer systems, primarily acting as catalysts and stabilizers. Diorganotin compounds, such as dibutyltin (B87310) dilaurate, are widely used as catalysts in the formation of polyurethanes. l-i.co.uk Given its structure, diethyldiphenylstannane could potentially exhibit similar catalytic activity in urethane (B1682113) linkage formation.
Furthermore, organotin compounds are crucial as thermal stabilizers for polyvinyl chloride (PVC). They function by preventing the degradation of the polymer chain at elevated processing temperatures. While specific studies on diethyldiphenylstannane as a PVC stabilizer are not prominent, its chemical structure suggests a potential role in this application. The general mechanism involves the substitution of labile chlorine atoms in the PVC chain, thereby preventing the initiation of dehydrochlorination.
The synthesis of polymers incorporating tin atoms directly into the polymer backbone, known as organotin polymers, is another area of interest. These polymers can exhibit unique properties, including biological activity and enhanced thermal stability. It is conceivable that diethyldiphenylstannane could be used as a monomer or a precursor in the synthesis of such polymers.
Table 1: Potential Roles of Diethyldiphenylstannane in Polymer Systems Based on Analogous Organotin Compounds
| Polymer System | Potential Role of Diethyldiphenylstannane | Underlying Mechanism |
| Polyurethanes | Catalyst | Lewis acid catalysis of the isocyanate-polyol reaction. l-i.co.uk |
| Polyvinyl Chloride (PVC) | Thermal Stabilizer | Scavenging of HCl and substitution of allylic chlorides. |
| Specialty Polymers | Monomer/Precursor | Incorporation into the polymer backbone to create organotin polymers with unique properties. |
Applications of Diethyldiphenylstannane in Advanced Polymeric Materials
The incorporation of diethyldiphenylstannane into polymeric materials could lead to advanced properties. For instance, its presence could enhance the thermal and oxidative stability of various polymers. specialchem.com Organotin compounds can act as antioxidants, protecting polymers from degradation during processing and throughout their service life. specialchem.com
In the realm of advanced materials, diethyldiphenylstannane could also be explored as a component in the synthesis of Ziegler-Natta catalysts, which are used in the production of polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.orguni-pannon.hu While titanium compounds are more common, the broader field of organometallic chemistry suggests potential for other metallic compounds to influence polymerization.
Integration of Diethyldiphenylstannane into Hybrid Materials
Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers and inorganic materials at the molecular or nanometer scale. The sol-gel process is a common method for synthesizing these materials, often utilizing metal alkoxides as precursors. nih.govias.ac.in
Diethyldiphenylstannane, as an organometallic compound, could serve as a precursor in sol-gel processes to create tin-containing hybrid materials. mdpi.com Through hydrolysis and condensation reactions, the diethyldiphenylstannane molecules could be integrated into an inorganic network, such as silica (B1680970) or titania, resulting in a hybrid material with tailored properties. These properties might include enhanced mechanical strength, thermal stability, or specific optical and electronic characteristics derived from the presence of tin.
Diethyldiphenylstannane in Nanomaterial Fabrication
Organometallic compounds are frequently used as precursors for the synthesis of metal and metal oxide nanoparticles. mdpi.comnih.gov Diethyldiphenylstannane could potentially be used as a precursor for the fabrication of tin oxide (SnO₂) nanoparticles. Through methods such as thermal decomposition or chemical reduction in a controlled environment, the organotin compound can be converted into tin oxide nanoparticles with specific sizes and morphologies.
Tin oxide nanoparticles have a wide range of applications, including in gas sensors, transparent conductive films, and as catalysts. The properties of the resulting nanoparticles can be influenced by the choice of precursor and the synthesis conditions.
Table 2: General Methods for Nanoparticle Synthesis Using Organometallic Precursors
| Synthesis Method | Description | Potential Application with Diethyldiphenylstannane |
| Thermal Decomposition | The organometallic precursor is heated in an inert atmosphere to decompose and form nanoparticles. | Synthesis of SnO₂ nanoparticles. |
| Solvothermal Synthesis | The reaction is carried out in a sealed vessel at elevated temperature and pressure in a suitable solvent. | Controlled synthesis of SnO₂ nanocrystals. |
| Chemical Reduction | The organometallic compound is reduced using a chemical reducing agent to form metallic or metal oxide nanoparticles. | Formation of tin-based nanoparticles. |
Diethyldiphenylstannane for Surface Functionalization and Coating Technologies
Organotin compounds can be utilized as precursors for the deposition of thin films and coatings. researchgate.net Techniques like Chemical Vapor Deposition (CVD) can employ organometallic precursors to deposit metal oxide films onto various substrates. Diethyldiphenylstannane could serve as a precursor for the deposition of tin oxide (SnO₂) thin films. These films are known for their transparency, conductivity, and gas-sensing properties, making them valuable in applications such as solar cells, displays, and sensors. ub.edu
Furthermore, diethyldiphenylstannane could be used in the surface modification of polymers and other materials. researchgate.netnih.govwiley-vch.de By reacting the organotin compound with a material's surface, it is possible to introduce tin-containing functional groups. This can alter the surface properties, such as hydrophobicity, adhesion, and biocompatibility, tailoring the material for specific applications.
Advanced Structural Elucidation and Spectroscopic Analysis of Diethyldiphenylstannane
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Diethyldiphenylstannane Structure and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Diethyldiphenylstannane in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹¹⁹Sn, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the tin center.
For Diethyldiphenylstannane, ¹H NMR spectroscopy would reveal the chemical shifts and coupling constants of the protons on the ethyl and phenyl groups. The ethyl protons would typically appear as a characteristic quartet and triplet pattern, while the phenyl protons would present as complex multiplets in the aromatic region of the spectrum. The integration of these signals would confirm the ratio of ethyl to phenyl protons.
Of particular importance for organotin compounds is ¹¹⁹Sn NMR spectroscopy. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly utilized due to its higher natural abundance and sensitivity. huji.ac.il The ¹¹⁹Sn chemical shift for Diethyldiphenylstannane would provide critical information about the coordination number and geometry of the tin atom. Tetrahedral, four-coordinate organotin compounds like Diethyldiphenylstannane are expected to have ¹¹⁹Sn chemical shifts in a specific range, typically referenced against tetramethylstannane (Me₄Sn). northwestern.edu
Table 8.1: Expected 1D NMR Data for Diethyldiphenylstannane
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicities |
|---|---|---|
| ¹H (Ethyl -CH₂) | Data not available | Quartet (q) |
| ¹H (Ethyl -CH₃) | Data not available | Triplet (t) |
| ¹H (Phenyl) | Data not available | Multiplet (m) |
| ¹³C (Ethyl -CH₂) | Data not available | N/A |
| ¹³C (Ethyl -CH₃) | Data not available | N/A |
| ¹³C (Phenyl ipso) | Data not available | N/A |
| ¹³C (Phenyl ortho, meta, para) | Data not available | N/A |
Multidimensional NMR Techniques Applied to Diethyldiphenylstannane
While 1D NMR provides fundamental data, multidimensional NMR experiments are essential for unambiguous assignment of signals and a deeper understanding of the molecular structure. researchgate.netnih.gov For Diethyldiphenylstannane, several 2D NMR techniques would be invaluable.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would definitively establish the connectivity between the methylene (B1212753) and methyl protons within the ethyl groups by showing cross-peaks between their signals.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would be used to assign the ¹³C signals for the -CH₂- and -CH₃ groups of the ethyl ligands and the protonated carbons of the phenyl rings. nih.gov
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. scielo.br It would be crucial for assigning the quaternary (ipso) phenyl carbon by showing a correlation to the ortho protons. It could also confirm the connection of the ethyl and phenyl groups to the tin atom through correlations with ¹¹⁹Sn.
¹H-¹¹⁹Sn HMBC: This powerful experiment directly probes the connectivity between protons and the tin nucleus, confirming the structure of the ligands attached to the metal center. northwestern.edu
Solid-State NMR of Diethyldiphenylstannane and its Complexes
Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase, offering insights that are complementary to solution NMR and X-ray diffraction. acs.org For Diethyldiphenylstannane, which may be a solid or liquid at room temperature, ssNMR can reveal details about the molecular structure, packing, and dynamics in the crystalline or amorphous state.
¹³C and ¹¹⁹Sn are the most informative nuclei for ssNMR studies of organotin compounds. acs.org Using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), high-resolution spectra can be obtained. The ¹¹⁹Sn chemical shifts in the solid state are highly sensitive to the local coordination environment and intermolecular interactions. Differences between the solution and solid-state ¹¹⁹Sn chemical shifts can indicate changes in geometry or the presence of intermolecular Sn···phenyl interactions in the solid phase.
Single-Crystal X-ray Diffraction Studies of Diethyldiphenylstannane and its Derivatives
Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision.
For Diethyldiphenylstannane, an SCXRD analysis would be expected to confirm a tetrahedral geometry around the central tin atom, with two ethyl groups and two phenyl groups attached. Key structural parameters that would be determined include:
Sn-C bond lengths: The analysis would provide the precise lengths of the tin-carbon bonds for both the ethyl (Sn-C(ethyl)) and phenyl (Sn-C(phenyl)) ligands.
C-Sn-C bond angles: These angles would define the tetrahedral nature of the tin center. The ideal tetrahedral angle is 109.5°, but steric hindrance between the bulky phenyl groups might cause slight distortions.
Molecular Packing: The diffraction data also reveals how individual molecules of Diethyldiphenylstannane pack together in the crystal lattice.
Table 8.2: Illustrative Crystallographic Data Parameters for a Tetraorganotin Compound
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal. | Data not available |
| Space Group | The symmetry elements of the unit cell. | Data not available |
| a, b, c (Å) | Unit cell dimensions. | Data not available |
| α, β, γ (°) | Unit cell angles. | Data not available |
| Z | Number of molecules per unit cell. | Data not available |
| Sn-C(phenyl) (Å) | Bond length between tin and phenyl carbon. | ~2.14 - 2.16 Å |
| Sn-C(ethyl) (Å) | Bond length between tin and ethyl carbon. | ~2.15 - 2.17 Å |
Note: Specific experimental crystallographic data for Diethyldiphenylstannane could not be located. The table presents the types of parameters that would be obtained from an SCXRD study, with expected bond lengths and angles based on known organotin structures.
Vibrational Spectroscopy (Infrared and Raman) for Diethyldiphenylstannane Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. arxiv.org These methods provide a molecular "fingerprint" and are used to identify functional groups and characterize the nature of chemical bonds. researchgate.netmdpi.com
For Diethyldiphenylstannane, IR and Raman spectra would display a series of bands corresponding to the vibrations of its constituent parts: the Sn-C bonds, the C-C and C-H bonds of the ethyl groups, and the C-C and C-H bonds of the phenyl rings.
Key vibrational modes include:
Sn-C Stretching Vibrations (ν(Sn-C)): These are among the most important bands for characterizing the core structure. They typically appear in the far-infrared region (around 450-600 cm⁻¹). The spectra would be expected to show distinct asymmetric and symmetric stretching frequencies for the Sn-Ph and Sn-Et bonds.
C-H Stretching Vibrations (ν(C-H)): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups appear just below 3000 cm⁻¹.
Phenyl Ring Vibrations: The characteristic C=C stretching vibrations of the phenyl rings are found in the 1400-1600 cm⁻¹ region.
Raman spectroscopy is often complementary to IR. nih.gov For a molecule like Diethyldiphenylstannane with a center of symmetry, some vibrations may be active only in Raman or only in IR. The symmetric Sn-C stretching modes are typically strong and easily identifiable in the Raman spectrum.
Table 8.3: Principal Vibrational Modes for Diethyldiphenylstannane
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| ν(C-H) aromatic | Phenyl C-H stretching | 3100 - 3000 |
| ν(C-H) aliphatic | Ethyl C-H stretching | 3000 - 2850 |
| ν(C=C) aromatic | Phenyl ring stretching | 1600 - 1450 |
| δ(CH₂) / δ(CH₃) | Ethyl group bending | 1470 - 1370 |
| ν(Sn-C) asymmetric | Asymmetric Sn-Phenyl/Sn-Ethyl stretching | 500 - 600 |
Note: Specific experimental vibrational frequencies for Diethyldiphenylstannane are not available in the cited literature. The table lists expected ranges for the key functional groups.
Mass Spectrometry Techniques for Mechanistic Insights and Complex Analysis of Diethyldiphenylstannane
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized and then breaks apart into smaller, charged fragments. The resulting fragmentation pattern provides valuable information about the molecule's structure and bonding. libretexts.org
In the mass spectrum of Diethyldiphenylstannane, the molecular ion peak [M]⁺ would be observed. Due to the complex isotopic pattern of tin, this peak would appear as a characteristic cluster of signals. The most common ionization method, Electron Ionization (EI), is a high-energy technique that would cause extensive fragmentation. youtube.com
The fragmentation of tetraorganotins like Diethyldiphenylstannane typically proceeds through the sequential loss of the organic substituents as radicals. The primary fragmentation pathways would likely involve:
Loss of an ethyl radical (•C₂H₅) to form the [Ph₂SnEt]⁺ ion.
Loss of a phenyl radical (•C₆H₅) to form the [PhEt₂Sn]⁺ ion.
The relative abundance of these initial fragment ions can provide insight into the relative strengths of the Sn-Et versus the Sn-Ph bonds. Subsequent fragmentation would involve further loss of the remaining organic groups, eventually leading to ions like [SnEt]⁺, [SnPh]⁺, and ultimately the bare Sn⁺ ion. Analysis of these patterns helps confirm the identity and structure of the compound. nih.govmiamioh.edu
Table 8.4: Plausible Fragmentation Pathways for Diethyldiphenylstannane in Mass Spectrometry
| Ion | Proposed Formula | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | [Sn(C₆H₅)₂(C₂H₅)₂]⁺ | Molecular Ion |
| [M - 29]⁺ | [Sn(C₆H₅)₂(C₂H₅)]⁺ | Loss of •C₂H₅ radical |
| [M - 77]⁺ | [Sn(C₆H₅)(C₂H₅)₂]⁺ | Loss of •C₆H₅ radical |
| [M - 29 - 77]⁺ | [Sn(C₆H₅)(C₂H₅)]⁺ | Sequential loss of radicals |
| [Sn(C₆H₅)]⁺ | [SnPh]⁺ | Further fragmentation |
| [Sn(C₂H₅)]⁺ | [SnEt]⁺ | Further fragmentation |
Computational and Theoretical Studies on Diethyldiphenylstannane
Quantum Chemical Calculations of Diethyldiphenylstannane Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic environment of diethyldiphenylstannane. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and molecular orbitals.
The electronic structure of diethyldiphenylstannane is characterized by a tetrahedral geometry around the central tin (Sn) atom, bonded to two ethyl and two phenyl groups. The Sn-C bond lengths and the C-Sn-C bond angles are key parameters determined from geometry optimization calculations. The nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's electronic behavior. In diethyldiphenylstannane, the HOMO is typically associated with the π-orbitals of the phenyl rings, while the LUMO is often localized on the σ*-orbitals of the Sn-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A larger gap implies higher stability.
Table 1: Illustrative Calculated Electronic Properties of Diethyldiphenylstannane
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | ~0.5 D | Measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and representative of typical results from quantum chemical calculations on similar organotin compounds. Actual values would be obtained from specific calculations using defined basis sets and levels of theory.
Density Functional Theory (DFT) Applications to Diethyldiphenylstannane Reactivity
Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. DFT methods are particularly useful for studying the reactivity of molecules like diethyldiphenylstannane.
Local reactivity can be analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. In diethyldiphenylstannane, the tin atom is a likely site for nucleophilic attack due to its positive partial charge, while the phenyl rings can be susceptible to electrophilic attack. The calculation of the electrostatic potential (ESP) map provides a visual representation of the charge distribution and helps in identifying electron-rich and electron-deficient regions of the molecule, further guiding the prediction of reactive sites.
Molecular Dynamics Simulations of Diethyldiphenylstannane Systems
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
In a simulated environment, MD can be used to investigate the aggregation behavior of diethyldiphenylstannane molecules and their interactions with solvent molecules. This is particularly relevant for understanding its properties in bulk and its potential applications in materials science. The simulations can provide insights into diffusion coefficients, radial distribution functions, and other properties that characterize the structure and dynamics of the system at a molecular level.
Prediction of Spectroscopic Parameters for Diethyldiphenylstannane
Computational methods are highly valuable for predicting and interpreting various types of spectra. For diethyldiphenylstannane, theoretical calculations can provide predictions of its NMR, vibrational (infrared and Raman), and electronic absorption spectra.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts is a common application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra are invaluable for assigning experimental signals and confirming the structure of the compound.
Vibrational Spectroscopy: The vibrational frequencies of diethyldiphenylstannane can be calculated using DFT. nist.govuit.no The resulting theoretical infrared and Raman spectra can be compared with experimental data to identify characteristic vibrational modes, such as the Sn-C stretching and bending frequencies. nist.gov This comparison aids in the structural characterization of the molecule.
Table 2: Illustrative Predicted Vibrational Frequencies for Diethyldiphenylstannane
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(Sn-C_phenyl) | 450 - 500 | Stretching vibration of the tin-phenyl bond. |
| ν(Sn-C_ethyl) | 500 - 550 | Stretching vibration of the tin-ethyl bond. |
| δ(C-Sn-C) | 150 - 250 | Bending vibrations of the C-Sn-C angles. |
| Phenyl ring modes | 1000 - 1600 | Characteristic vibrations of the phenyl groups. |
Note: The frequency ranges in this table are illustrative and based on typical values for similar organotin compounds. Specific frequencies would be determined from detailed DFT calculations.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of diethyldiphenylstannane. researchgate.netrsc.org These calculations provide information about the energies and intensities of electronic transitions, which correspond to the absorption of UV-visible light. The predicted spectrum can help in understanding the photophysical properties of the molecule.
Environmental Transformation and Degradation Pathways of Diethyldiphenylstannane
Advanced Analytical Techniques for Environmental Monitoring of Diethyldiphenylstannane Transformation Products
Searches for data on these specific degradation and transformation processes for diethyldiphenylstannane did not yield any relevant studies. This indicates a significant data gap in the scientific community's understanding of the environmental fate of this particular organotin compound. Without primary research, any discussion on its environmental behavior would be speculative and would not meet the required standards of scientific accuracy.
Future Research Trajectories for Diethyldiphenylstannane
Emerging Applications in Novel Chemical Transformations
Diethyldiphenylstannane has traditionally been recognized for its role in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille reaction. uobabylon.edu.iqwikipedia.org However, the evolution of synthetic chemistry is paving the way for its application in more sophisticated and efficient chemical transformations.
Future research is expected to focus on expanding the utility of diethyldiphenylstannane in a variety of catalytic processes. Organometallic compounds are pivotal in catalyzing a plethora of reactions, significantly enhancing reaction rates and selectivity. solubilityofthings.com The development of novel cross-coupling reactions remains a vibrant area of investigation, with organotin reagents being instrumental in the formation of new carbon-carbon bonds for the synthesis of complex natural products and novel pharmaceuticals. nih.govtcsedsystem.edu
Researchers are exploring new ligands and reaction conditions to accelerate palladium-catalyzed coupling of organostannanes. researchgate.net These advancements aim to overcome the limitations of traditional Stille reactions, such as the need for harsh reaction conditions. researchgate.net The development of more sustainable, economic, and efficient processes is a key driver in this field. nih.gov Furthermore, the unique reactivity of organotin compounds is being harnessed in radical chemistry, including radical cyclizations and deoxygenation reactions. wikipedia.org
A summary of potential novel chemical transformations involving diethyldiphenylstannane is presented in the table below.
| Transformation Type | Potential Application of Diethyldiphenylstannane | Research Focus |
| Advanced Cross-Coupling | As a nucleophilic partner in Stille-type reactions for the synthesis of complex organic molecules. uobabylon.edu.iqnih.gov | Development of milder reaction conditions, use of more efficient catalyst systems, and expansion of substrate scope. researchgate.net |
| C-H Functionalization | As a reagent or catalyst in reactions that directly functionalize carbon-hydrogen bonds. | Designing reactions that offer greater atom economy and reduce the need for pre-functionalized substrates. |
| Radical-Mediated Reactions | As a precursor for the generation of ethyl or phenyl radicals for use in organic synthesis. wikipedia.org | Exploring new radical-based methodologies for the construction of challenging molecular architectures. |
| Photoredox Catalysis | In conjunction with photoredox catalysts to enable novel bond formations under visible light irradiation. | Development of light-driven synthetic methods that are more energy-efficient and environmentally benign. |
Sustainable Synthesis and Utilization of Diethyldiphenylstannane
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. solubilityofthings.com For diethyldiphenylstannane, future research will be heavily focused on developing more sustainable synthetic routes and utilization strategies that minimize environmental impact.
Historically, the synthesis of organotin compounds has often involved the use of organomagnesium (Grignard) or organoaluminum reagents, which can be expensive and require significant volumes of solvent. lupinepublishers.comlupinepublishers.com Modern approaches are seeking to develop greener and more efficient synthetic methods. This includes exploring alternative starting materials, reducing waste generation, and utilizing more environmentally benign solvents. solubilityofthings.com
The table below outlines key areas of focus for the sustainable synthesis and utilization of diethyldiphenylstannane.
| Research Area | Objective | Potential Approaches |
| Greener Synthetic Routes | To develop synthesis methods with higher atom economy and reduced environmental footprint. | - Direct synthesis from tin metal and organic halides.- Catalytic routes that minimize stoichiometric waste.- Use of bio-based or renewable starting materials. |
| Catalyst Recovery and Reuse | To minimize the environmental impact of catalysts used in reactions involving diethyldiphenylstannane. | - Development of heterogeneous catalysts.- Use of biphasic systems to facilitate catalyst separation. |
| Biodegradable Derivatives | To design and synthesize derivatives of diethyldiphenylstannane with enhanced biodegradability. | - Incorporation of cleavable functional groups into the organic ligands. |
| Circular Economy Approaches | To develop methods for the recovery and recycling of tin from waste streams. | - Designing processes for the efficient recovery of tin from post-consumer products. |
Integration of Diethyldiphenylstannane in Advanced Functional Materials
The unique properties of organometallic compounds make them valuable building blocks for advanced functional materials. solubilityofthings.com Diethyldiphenylstannane, as a precursor containing both metallic and organic components, holds significant potential for the creation of materials with tailored electronic, optical, and thermal properties.
Organotin compounds are already utilized as heat stabilizers in polyvinyl chloride (PVC) and as catalysts in the production of polyurethanes. wikipedia.orglupinepublishers.comafirm-group.com Future research will likely explore the incorporation of diethyldiphenylstannane into more sophisticated material architectures. For instance, organometallic compounds are being investigated for their use in the synthesis of conductive polymers, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. uobabylon.edu.iqsolubilityofthings.com
The potential applications of diethyldiphenylstannane as a precursor for advanced materials are summarized below.
| Material Type | Role of Diethyldiphenylstannane | Potential Applications |
| Conductive Polymers | As a monomer or catalyst in polymerization reactions to create tin-containing polymers. uobabylon.edu.iq | - Organic electronics- Sensors- Antistatic coatings |
| Optoelectronic Materials | As a component in the synthesis of materials with specific photophysical properties. researchgate.net | - Organic light-emitting diodes (OLEDs)- Photovoltaic devices |
| High-Temperature Polymers | As a building block to enhance the thermal stability of polymers. mdpi.com | - Aerospace components- High-performance coatings |
| Nanomaterials | As a precursor for the synthesis of tin-based nanoparticles or nano-coatings. solubilityofthings.com | - Catalysis- Protective coatings |
Interdisciplinary Research Frontiers Involving Diethyldiphenylstannane
The future of diethyldiphenylstannane is not confined to the traditional realms of chemistry and materials science. Interdisciplinary research is set to unlock new applications in fields such as biomedicine and sensor technology.
Organometallic compounds are increasingly being explored for their therapeutic potential. solubilityofthings.com While the biological activities of many organotin compounds are well-documented, future research may focus on designing diethyldiphenylstannane derivatives with specific biological targets. lupinepublishers.com The development of multifunctional nanoparticles for biomedical applications is a rapidly growing field, and organometallic precursors could play a crucial role in the synthesis of these advanced therapeutic and diagnostic agents. nih.govmdpi.comresearchgate.netacad-pub.comdntb.gov.ua
In the area of sensor technology, the unique chemical properties of organometallic compounds can be exploited to create highly sensitive and selective chemical sensors. nih.govsciforum.netmdpi.commdpi.comresearchgate.net Research in this area could involve the use of diethyldiphenylstannane as a component in the sensing layer of a device, where its interaction with specific analytes can be detected through changes in electrical or optical signals.
The table below highlights potential interdisciplinary research frontiers for diethyldiphenylstannane.
| Interdisciplinary Field | Potential Role of Diethyldiphenylstannane | Research Direction |
| Biomedical Science | As a precursor for the synthesis of bioactive compounds or drug delivery vehicles. nih.govmdpi.com | - Design of organotin-based therapeutics with high selectivity for cancer cells.- Development of tin-containing nanoparticles for targeted drug delivery. |
| Sensor Technology | As a component in the active layer of chemical sensors. nih.govsciforum.net | - Fabrication of sensors for the detection of environmental pollutants or biomarkers. |
| Environmental Science | In the development of materials for environmental remediation. | - Synthesis of catalytic materials for the degradation of persistent organic pollutants. |
| Energy Storage | As a precursor for electrode materials in batteries or supercapacitors. google.com | - Exploration of tin-based materials for next-generation energy storage devices. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
